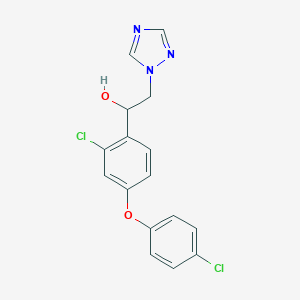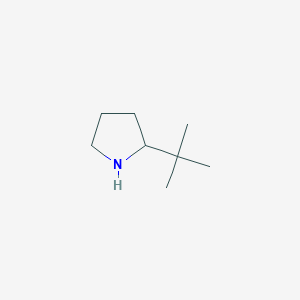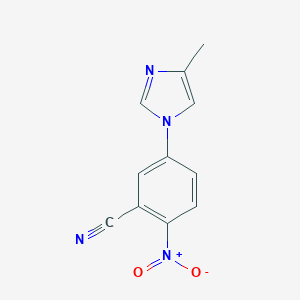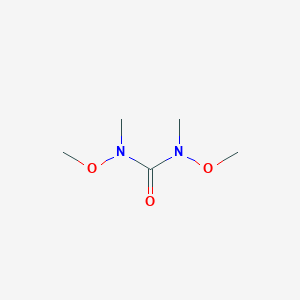
Difénoconazole-alcool
Vue d'ensemble
Description
1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, commonly referred to as CTPE, is an organic compound used in a variety of scientific research applications. It is a synthetic molecule that belongs to the class of triazolopyridine derivatives and is used as a model compound for the study of biological processes. CTPE is a versatile compound with a wide range of potential applications, including in the fields of biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Agriculture : Analyse des résidus de pesticides
En agriculture, le Difénoconazole-alcool est analysé pour déterminer ses niveaux de résidus dans les cultures. Une étude sur les plants de thé a montré qu'après l'application, le composé et ses métabolites se dissipent au fil du temps, avec des demi-vies de 1,77 jour . Ces données sont cruciales pour garantir que les niveaux de résidus de pesticides dans les produits alimentaires sont dans les limites de sécurité.
Sécurité alimentaire : Évaluation des risques
La même étude a également effectué une évaluation des risques du this compound pendant la culture, la transformation et le brassage du thé . Comprendre le comportement de ce composé tout au long du processus de production alimentaire est essentiel pour évaluer les risques potentiels pour la santé et établir des directives de consommation sans danger.
Sciences de l'environnement : Dissipation et dégradation
Les scientifiques de l'environnement s'intéressent aux taux de dissipation et aux voies de dégradation des pesticides. Les recherches mentionnées ci-dessus indiquent que le this compound a un taux de dissipation élevé, atteignant 99 % après 14 jours . Ces informations aident à évaluer l'impact environnemental de l'utilisation de ces composés.
Chimie : Développement de méthodes analytiques
Le développement de méthodes analytiques, telles que la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC-MS/MS), est essentiel pour détecter et quantifier le this compound dans diverses matrices . Ces méthodes sont fondamentales pour mener les études mentionnées ci-dessus.
Pharmacologie : Analyse des métabolites
En pharmacologie, l'analyse des métabolites de composés tels que le this compound peut fournir des informations sur leur biotransformation et leurs effets potentiels sur les organismes . Ceci est particulièrement pertinent pour les composés utilisés dans ou autour des produits alimentaires.
Toxicologie : Études d'exposition et de toxicité
Les toxicologues étudient les niveaux d'exposition et la toxicité des composés afin de déterminer leur sécurité. Les taux de lixiviation du this compound pendant le brassage du thé, qui varient de 8,4 à 50,6 %, sont importants pour comprendre l'exposition humaine par la consommation .
Biotechnologie : Dégradation enzymatique
Les biotechnologues pourraient explorer la dégradation enzymatique du this compound pour développer des stratégies de biorémédiation pour les sites contaminés. Les taux de dissipation élevés suggèrent un potentiel de biodégradation efficace .
Mécanisme D'action
- Ergosterol is crucial for maintaining membrane integrity and fluidity in fungi. By disrupting its synthesis, Difenoconazole-alcohol weakens the fungal cell wall, leading to cell death .
- Ultimately, this disruption leads to altered membrane permeability, loss of cellular integrity, and fungal growth inhibition .
- Impact on Bioavailability : Its systemic nature ensures widespread distribution and efficacy against various fungal diseases .
- Plant Impact : Protection against diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
CTPE has a number of advantages for laboratory experiments. It is a synthetic molecule with a wide range of potential applications, and it is relatively easy to synthesize. In addition, CTPE is a relatively stable compound and can be stored at room temperature. One of the main limitations of CTPE is that it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
Given its wide range of potential applications, CTPE has a number of potential future directions. One potential direction is to further explore its potential as an inhibitor of the CYP and MAO enzymes, as well as its potential to inhibit the activity of acetylcholinesterase. Another potential direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, CTPE could be further explored for its potential use in drug delivery systems and as a probe for enzyme-catalyzed reactions. Finally, CTPE could be further explored for its potential to modulate the activity of other enzymes and proteins, such as those involved in the regulation of neurotransmission and the metabolism of drugs.
Analyse Biochimique
Biochemical Properties
Difenoconazole-alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been observed to induce the activities of superoxide dismutase (SOD), catalase (CAT), guaiacol peroxidase (G-POD), and ascorbate peroxidase (APX) in the roots and leaves of wheat seedlings .
Cellular Effects
Difenoconazole-alcohol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to Difenoconazole-alcohol has been shown to generate more reactive oxygen species (ROS) and malondialdehyde (MDA) in plant leaf cells, which results in a decrease in chlorophyll content and inhibition of leaf photosynthesis .
Molecular Mechanism
The molecular mechanism of action of Difenoconazole-alcohol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing oxidative stress, reducing chlorophyll biosynthesis and functions, and inhibiting plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Difenoconazole-alcohol change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, after 14 days, the dissipation rates of Difenoconazole and Difenoconazole-alcohol reached 99% .
Dosage Effects in Animal Models
The effects of Difenoconazole-alcohol vary with different dosages in animal models
Metabolic Pathways
Difenoconazole-alcohol is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
Difenoconazole-alcohol is transported and distributed within cells and tissues
Propriétés
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSKMWDHCZSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021904 | |
| Record name | Difenoconazole-alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117018-19-6 | |
| Record name | Difenoconazole-alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Chloro-4-(4-chloro-phenoxy)-phenyl]-2-[1,2,4]triazol-1-yl-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)

![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)









